
5-Hydroxy-4-methylpicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-methylpicolinaldehyde (HMP) is a heterocyclic compound that belongs to the family of picolinaldehydes. It is an important intermediate in the synthesis of various bioactive compounds. HMP has been extensively studied for its potential applications in the field of medicinal chemistry, as it exhibits a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-methylpicolinaldehyde is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. 5-Hydroxy-4-methylpicolinaldehyde has been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation. 5-Hydroxy-4-methylpicolinaldehyde has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which helps to protect cells from oxidative damage. 5-Hydroxy-4-methylpicolinaldehyde has also been shown to exhibit anti-inflammatory activity, which helps to reduce inflammation in various tissues. Additionally, 5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit antitumor activity, which makes it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Hydroxy-4-methylpicolinaldehyde in lab experiments is its ease of synthesis. 5-Hydroxy-4-methylpicolinaldehyde can be synthesized using relatively simple chemical reactions, which makes it a cost-effective option for researchers. Additionally, 5-Hydroxy-4-methylpicolinaldehyde exhibits a wide range of biological activities, which makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using 5-Hydroxy-4-methylpicolinaldehyde in lab experiments is its potential toxicity. 5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Hydroxy-4-methylpicolinaldehyde. One area of interest is the development of 5-Hydroxy-4-methylpicolinaldehyde-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of 5-Hydroxy-4-methylpicolinaldehyde-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-4-methylpicolinaldehyde and its potential toxicity in various cell lines.
Synthesemethoden
5-Hydroxy-4-methylpicolinaldehyde can be synthesized from 2,6-dimethylpyridine-3,5-dicarboxylic acid via a series of chemical reactions. The first step involves the conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to 2,6-dimethylpyridine-3,5-dicarboxylate. This is followed by the reduction of the ester group to an aldehyde using sodium borohydride. Finally, the aldehyde group is hydroxylated using potassium permanganate to produce 5-Hydroxy-4-methylpicolinaldehyde.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-methylpicolinaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. 5-Hydroxy-4-methylpicolinaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
143509-41-5 |
|---|---|
Produktname |
5-Hydroxy-4-methylpicolinaldehyde |
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
5-hydroxy-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-4,10H,1H3 |
InChI-Schlüssel |
GBYFQKQQPNKGBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1O)C=O |
Kanonische SMILES |
CC1=CC(=NC=C1O)C=O |
Synonyme |
2-Pyridinecarboxaldehyde,5-hydroxy-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




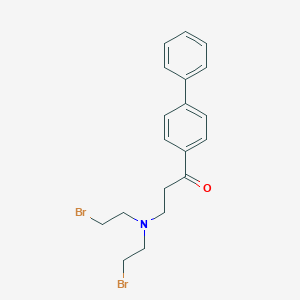
![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
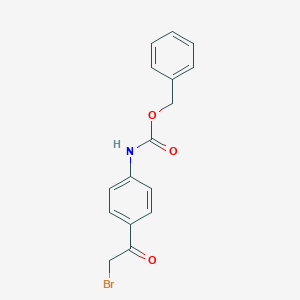


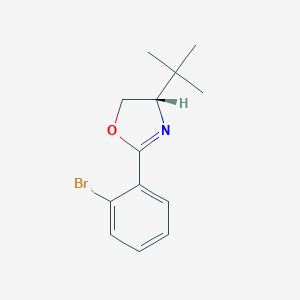
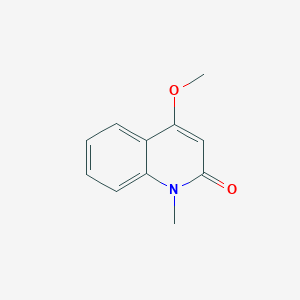
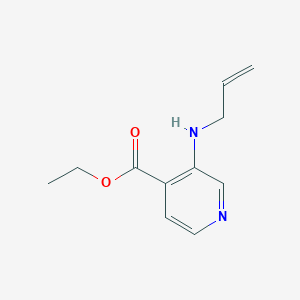

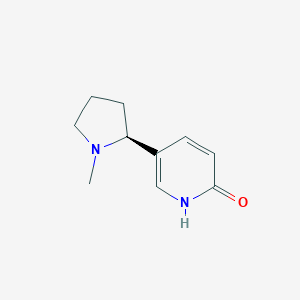

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)